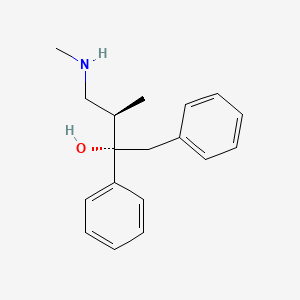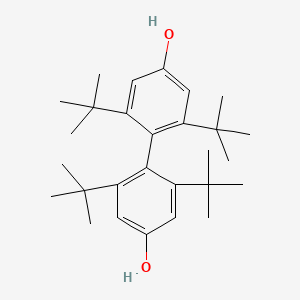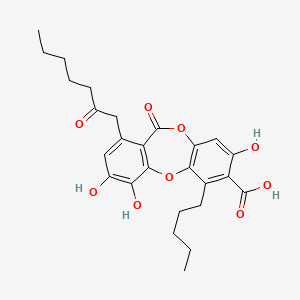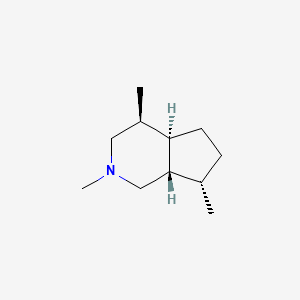
beta-Skytanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Skytanthine is a member of piperidines.
Wissenschaftliche Forschungsanwendungen
Isolation and Structure Elucidation
Beta-Skytanthine, a monoterpenoid alkaloid, was first isolated from the Chilean member of the Apocynaceae family, Skytanthus acutus Meyen. The process of isolation and the structure elucidation of this alkaloid has been a significant area of study (Djerassi, Kutney, & Shamma, 1962).
Synthesis Techniques
Research has focused on the diastereoselective synthesis of Beta-Skytanthine using various chemical reactions. One such method is the intramolecular Pauson–Khand reaction, which has been instrumental in creating the stereogenic center of this alkaloid (Kaneda & Honda, 2008). Additionally, the Mitsunobu reaction has been utilized for the formation of heterocycles leading to the synthesis of Beta-Skytanthine (Tsunoda et al., 1996).
Organocatalytic Construction
The efficient organocatalytic construction of C4-alkyl substituted piperidines has been explored, which is significant in the synthesis of Beta-Skytanthine. This synthesis involves secondary amine catalyzed formal aza [3+3] cycloaddition reactions, demonstrating the complexity and specificity required in the formation of this compound (Shiomi, Sugahara, & Ishikawa, 2015).
Relation with Other Alkaloids
Beta-Skytanthine has been found to be structurally related to other alkaloids. For instance, the alkaloid kopsirachine, isolated from Kopsia dasyrachis Ridl, is composed of catechin and Beta-Skytanthine, highlighting the interconnected nature of various natural compounds (Homberger & Hesse, 1984).
Extraction and Separation Techniques
The application of phase-trafficking methods in natural products research has been instrumental for the separation of Beta-Skytanthine from organic plant extracts. This approach offers advantages over traditional extraction methods, such as reduced labor intensity and the use of smaller quantities of solvents (Araya, Montenegro, Mitscher, & Timmermann, 2010).
Eigenschaften
CAS-Nummer |
24282-31-3 |
|---|---|
Produktname |
beta-Skytanthine |
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1 |
InChI-Schlüssel |
HGTMGCDIPYGVKA-ZDCRXTMVSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C |
SMILES |
CC1CCC2C1CN(CC2C)C |
Kanonische SMILES |
CC1CCC2C1CN(CC2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



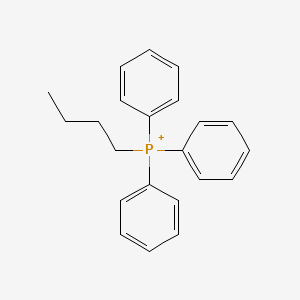
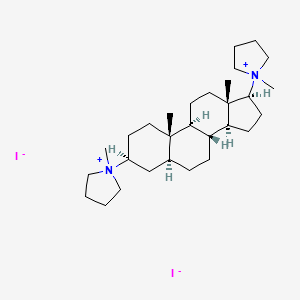
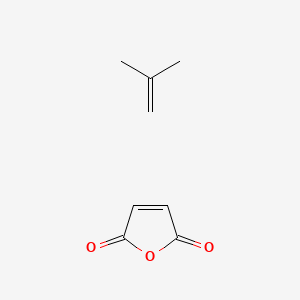
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
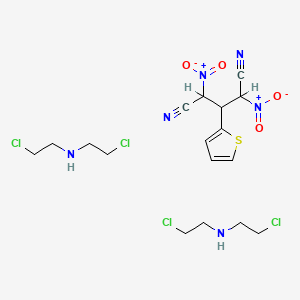
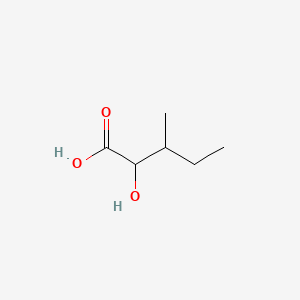
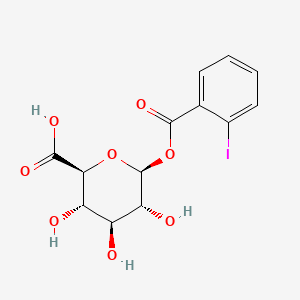
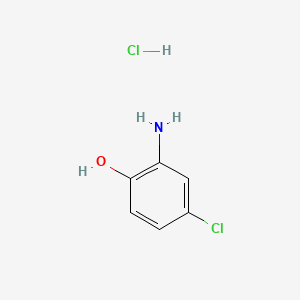
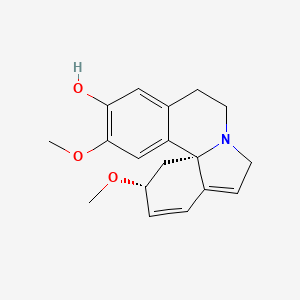
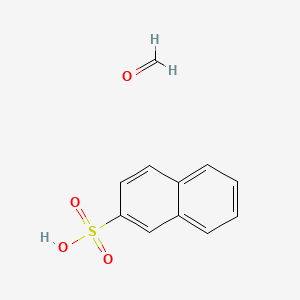
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
